2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
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Overview
Description
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a chemical compound belonging to the naphthofuran family. This compound is known for its bioactive properties, particularly its potential anti-cancer activity. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the alkyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and halogenating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves the inhibition of Src-mediated signaling pathways. Src is a family of protein tyrosine kinases that play a crucial role in cell adhesion, motility, and invasion. By inhibiting Src kinase activity, this compound can reduce the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin, thereby suppressing cancer cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: A closely related compound with similar bioactive properties.
Naphtho[2,3-b]furan-4,9-dione: Another derivative with potential biological activities.
Uniqueness
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is unique due to its specific alkyl substituents, which may enhance its bioactivity and selectivity in targeting cancer cells. Its ability to inhibit Src-mediated signaling pathways makes it a promising candidate for further research and development in cancer therapy .
Properties
CAS No. |
927174-24-1 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-8-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
LCXHZJRRCNJPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C3=C(C=CC(=C3)CCCC(C)C)C(=O)C2=O |
Origin of Product |
United States |
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